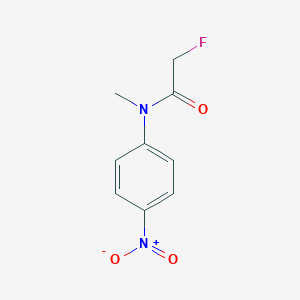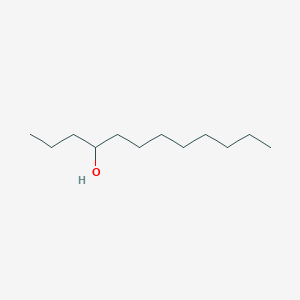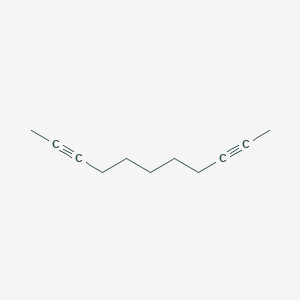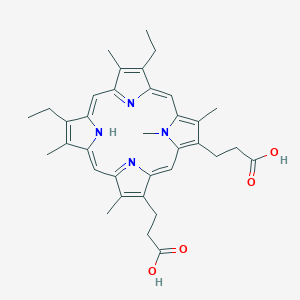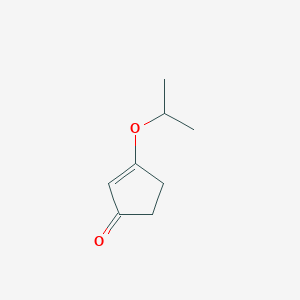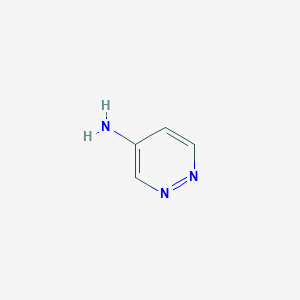
N-(1,1-dihydroxyhexadecyl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dihydroxyhexadecyl)hexadecanamide, also known as N-acylethanolamine acid amidase (NAAA) inhibitor, is a compound that has gained interest among scientists due to its potential therapeutic applications. This compound is a fatty acid amide that is involved in various physiological processes, including pain perception, inflammation, and lipid metabolism.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NAAA, an enzyme that degrades fatty acid amides such as anandamide and oleoylethanolamide. This inhibition leads to an increase in the levels of these endogenous compounds, which have been implicated in various physiological processes, including pain perception, inflammation, and lipid metabolism.
Wirkmechanismus
The mechanism of action of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the inhibition of NAAA, which leads to an increase in the levels of endogenous fatty acid amides such as anandamide and oleoylethanolamide. These compounds bind to cannabinoid and peroxisome proliferator-activated receptors, respectively, and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can reduce pain perception, inflammation, and lipid metabolism. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,1-dihydroxyhexadecyl)hexadecanamide in lab experiments is its specificity for NAAA inhibition. This allows for the selective modulation of endogenous fatty acid amides without affecting other physiological processes. However, one limitation is that its effects may be dependent on the concentration used, and higher concentrations may result in off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(1,1-dihydroxyhexadecyl)hexadecanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. It has been shown to reduce pain perception and inflammation, and further studies may elucidate its potential therapeutic applications in these areas. Additionally, studies may explore the use of N-(1,1-dihydroxyhexadecyl)hexadecanamide in combination with other compounds to enhance its effects and reduce any potential limitations.
Synthesemethoden
The synthesis of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the reaction between hexadecanoyl chloride and 1,1-dihydroxyhexadecane in the presence of a base such as triethylamine. The resulting product is purified using column chromatography. This method has been successfully used to synthesize N-(1,1-dihydroxyhexadecyl)hexadecanamide in high yields and purity.
Eigenschaften
CAS-Nummer |
129426-19-3 |
|---|---|
Produktname |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
Molekularformel |
C32H65NO3 |
Molekulargewicht |
511.9 g/mol |
IUPAC-Name |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)33-32(35,36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-30H2,1-2H3,(H,33,34) |
InChI-Schlüssel |
PBLKITKTYZYVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)

